(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, methylphenyl, and methoxypropyl groups attached to a pyrrolidine-2,3-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine-2,3-dione core and the subsequent attachment of the hydroxy, methylphenyl, and methoxypropyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure consistent quality and efficiency. These methods are designed to optimize reaction conditions and minimize waste, making the production process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups, such as hydroxy and methoxypropyl, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved mechanical, thermal, and chemical resistance.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes, while its anticancer properties may result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds:
- (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione shares similarities with other compounds, such as bis(2-ethylhexyl) terephthalate and cetylpyridinium chloride .
- These compounds also contain functional groups that allow for various chemical reactions and biological activities.
- The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple scientific fields.
- Its distinct structure allows for the exploration of new reaction pathways and the development of novel compounds with unique properties.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-7-9-15(10-8-14)20(25)18-19(16-5-3-6-17(24)13-16)23(11-4-12-28-2)22(27)21(18)26/h3,5-10,13,19,24-25H,4,11-12H2,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLDVOXLPODJHR-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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